p53 Product Pack

mutant p53 reactivation tumor cell line panel NCI-60 screening

The Cayman Chemical p53 Product Pack (Catalog #10005291) is a curated research reagent bundle containing three complementary tools for interrogating p53 tumor suppressor biology: PRIMA-1, a small-molecule mutant p53 reactivator that restores apoptotic function via conformational modulation ; Caylin-2, a nutlin-3 analog MDM2 inhibitor with distinct biphasic pharmacological properties ; and an affinity-purified rabbit polyclonal antibody specific for p53 phosphorylated at Ser392. This pre-assembled pack targets two orthogonal nodes in the p53 signaling axis—direct mutant p53 conformational rescue and MDM2-p53 protein-protein interaction blockade—making it relevant for laboratories studying p53-dependent apoptosis, cell cycle arrest, and DNA damage responses across multiple cancer models.

Molecular Formula
Molecular Weight
Cat. No. B1151859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Product Pack
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53 Product Pack for Mutant p53 Reactivation and MDM2-p53 Pathway Research – Procurement Guide


The Cayman Chemical p53 Product Pack (Catalog #10005291) is a curated research reagent bundle containing three complementary tools for interrogating p53 tumor suppressor biology: PRIMA-1, a small-molecule mutant p53 reactivator that restores apoptotic function via conformational modulation [1]; Caylin-2, a nutlin-3 analog MDM2 inhibitor with distinct biphasic pharmacological properties ; and an affinity-purified rabbit polyclonal antibody specific for p53 phosphorylated at Ser392 . This pre-assembled pack targets two orthogonal nodes in the p53 signaling axis—direct mutant p53 conformational rescue and MDM2-p53 protein-protein interaction blockade—making it relevant for laboratories studying p53-dependent apoptosis, cell cycle arrest, and DNA damage responses across multiple cancer models.

Why Generic Substitution of p53 Product Pack Components Risks Experimental Inconsistency


Individual procurement of PRIMA-1, an MDM2 inhibitor, and a phospho-p53 antibody from disparate vendors introduces three critical failure modes that the p53 Product Pack is designed to mitigate. First, PRIMA-1 and its methylated clinical analog APR-246 (PRIMA-1Met) exhibit mechanistically distinct profiles: APR-246 acts as a prodrug requiring intracellular conversion to methylene quinuclidinone, whereas PRIMA-1 itself covalently modifies thiol groups on mutant p53 [1]. Second, the MDM2 inhibitor Caylin-2 displays a unique biphasic concentration-response relationship—growth promotion at 5–100 nM and growth inhibition at µM concentrations—that is absent in the more potent but monophasic nutlin-3 . Third, the included phospho-Ser392-specific antibody provides phosphorylation-state resolution that total p53 antibodies cannot deliver, enabling discrimination of p53 activation status rather than mere protein abundance . Substituting any single component with a generic alternative collapses the experimental logic of this co-targeting strategy.

Quantitative Differentiation Evidence for the p53 Product Pack vs. Closest Analogs and Alternatives


PRIMA-1 Demonstrates Statistically Significant Mutant p53-Selective Growth Inhibition Across a Panel of 60 NCI Human Tumor Cell Lines, a Property Absent in Conventional Anticancer Agents

In a statistical analysis of the NCI Developmental Therapeutics Program database covering 60 human tumor cell lines, PRIMA-1 exhibited significant preferential growth inhibition of mutant p53-expressing lines over wild-type p53 lines (P = 0.04, Wilcoxon matched pairs test). The GI50 values for PRIMA-1 correlated inversely with mutant p53 protein expression levels (r = −0.75, P = 0.0002). By contrast, none of the 44 known anticancer drugs analyzed—including doxorubicin, cisplatin, and 5-fluorouracil—showed any such mutant p53 preference [1]. This selectivity profile is a key differentiator from APR-246, whose apoptotic effects are reported to be less strictly dependent on p53 mutational status across certain cell models [2].

mutant p53 reactivation tumor cell line panel NCI-60 screening selectivity profiling

Head-to-Head IC50 Comparison: PRIMA-1 vs. APR-246 (PRIMA-1Met) in Isogenic Mutant p53 Cell Lines Reveals Quantifiable Potency Differences

In direct comparative studies, PRIMA-1 and its methylated clinical-stage analog APR-246 were tested in parallel against two well-characterized mutant p53 cell line models. In Saos-2 osteosarcoma cells engineered to express His-273 mutant p53, PRIMA-1 exhibited an IC50 of 14 µM, while APR-246 showed greater potency at 9 µM. In H1299 lung carcinoma cells expressing His-175 mutant p53, PRIMA-1 had an IC50 of 24 µM and APR-246 an IC50 of 19 µM [1]. Despite APR-246's ~1.3–1.6-fold higher potency, PRIMA-1 offers the advantage of direct covalent target engagement without requiring metabolic activation to methylene quinuclidinone, making it preferable for in vitro mechanistic studies where prodrug conversion confounds interpretation [2].

PRIMA-1 APR-246 IC50 comparison Saos-2 H1299 mutant p53

Caylin-2 Displays a Biphasic Concentration-Response Profile Absent in Nutlin-3: Growth Promotion at Low Nanomolar Concentrations and Growth Inhibition at Micromolar Concentrations

Caylin-2, a nutlin-3 analog in which trifluoromethyl groups replace chlorine on both phenyl rings, exhibits a distinctive biphasic pharmacological profile not observed with the parent compound nutlin-3. At high concentrations, Caylin-2 inhibits HCT116 colorectal carcinoma cell growth with an IC50 of approximately 8 µM, making it roughly 10-fold less potent than nutlin-3 (IC50 ~0.8–1.0 µM in HCT116 wild-type p53 cells) [1]. However, at low concentrations (5–100 nM), Caylin-2 paradoxically promotes HCT116 cell growth by approximately 40% compared to untreated controls . This biphasic behavior is not observed with nutlin-3 or its enantiomers and provides a unique experimental window for studying p53-independent, MDM2-mediated growth regulatory mechanisms .

Caylin-2 nutlin-3 analog biphasic dose-response MDM2 inhibitor HCT116

Caylin-2 Retains PARP1 Degradation Activity Equivalent to Nutlin-3a, a Functional Property Absent in Nutlin-3b Despite Shared MDM2 Binding

In a comparative study of nutlin-3 analogs, Caylin-2 induced proteasomal degradation of PARP1 in both 3T3-L1 and 3T3-F442A cell lines, a property shared with Nutlin-3a but notably absent in Nutlin-3b [1]. PARP1 degradation occurred in parallel with p53 accumulation and was reversible upon compound washout, without triggering an inflammatory response [1][2]. This functional divergence—where Caylin-2 and Nutlin-3a induce PARP1 down-regulation while Nutlin-3b does not—occurs despite all three compounds targeting the MDM2-p53 interaction, suggesting that Caylin-2 engages MDM2 in a conformation that preserves specific downstream signaling outputs relevant to DNA damage repair pathways [2].

Caylin-2 PARP1 degradation nutlin-3a nutlin-3b p53-dependent

p53 (Phospho-Ser392) Polyclonal Antibody Provides Phosphorylation-State-Specific Detection Unavailable from Total p53 Antibodies, Enabling Discrimination of p53 Activation Status

The p53 (Phospho-Ser392) Polyclonal Antibody included in the p53 Product Pack is an affinity-purified rabbit polyclonal IgG raised against a synthetic phosphopeptide corresponding to amino acid residues surrounding phospho-Ser392 of human p53, the Casein Kinase II (CKII) phosphorylation site located in the C-terminal regulatory domain . This antibody recognizes a single band at approximately 53 kDa on Western blot from human and rat samples and detects endogenous p53 only when phosphorylated at Ser392 . In contrast, total p53 antibodies (e.g., DO-1, BP53-12) detect p53 regardless of phosphorylation state and cannot distinguish between inactive and transcriptionally active p53 pools. Ser392 phosphorylation is specifically associated with p53 transcriptional activation following UV irradiation and DNA damage, making this antibody uniquely suited for functional p53 pathway activation studies .

phospho-Ser392 p53 antibody phosphorylation-specific Western blot CKII site

Optimal Research Application Scenarios for the p53 Product Pack Based on Quantitative Differentiation Evidence


Mutant p53-Dependent Apoptosis Mechanistic Studies Requiring Genotype-Selective Pharmacological Rescue

For laboratories investigating the functional consequences of specific TP53 missense mutations (e.g., His-273, His-175) on apoptotic pathway activation, the PRIMA-1 component of the p53 Product Pack offers the only commercially bundled tool with demonstrated mutant p53-selective growth inhibition across large tumor cell line panels (P = 0.04 vs. wild-type, r = −0.75 correlation with mutant p53 levels) [1]. The paired phospho-Ser392 antibody enables direct Western blot confirmation of p53 transcriptional reactivation in the same experimental workflow , while Caylin-2 provides an orthogonal MDM2-p53 disruption control at concentrations that do not confound PRIMA-1's mutant-selective readout .

MDM2-p53 Protein-Protein Interaction Dissection Using a Biphasic Pharmacological Probe

The inclusion of Caylin-2—a nutlin-3 analog with a unique biphasic concentration-response profile (40% growth promotion at 5–100 nM vs. growth inhibition IC50 ~8 µM) [1]—makes the p53 Product Pack particularly suited for experiments designed to distinguish p53-dependent from p53-independent MDM2 functions. Unlike nutlin-3, Caylin-2's low-concentration growth-promoting effect provides a built-in negative control for MDM2-p53 disruption specificity, while its retained PARP1 degradation activity (shared with Nutlin-3a but not Nutlin-3b) allows parallel investigation of DNA damage repair pathway engagement.

Combination Studies of Direct Mutant p53 Reactivation and MDM2-p53 Antagonism in a Single Experimental System

The p53 Product Pack uniquely enables simultaneous interrogation of two orthogonal p53-pathway intervention strategies—direct mutant p53 conformational rescue (PRIMA-1) and MDM2-mediated p53 stabilization (Caylin-2)—within a single procurement. This is particularly relevant for studies testing the hypothesis that combined mutant p53 reactivation and wild-type p53 stabilization may produce synergistic anti-tumor effects. The quantitative differentiation data show that PRIMA-1 (IC50 = 14–24 µM in mutant p53 lines) [1] and Caylin-2 (IC50 ~8 µM in HCT116) operate in overlapping concentration ranges, facilitating co-treatment experimental designs without requiring separate dose-response optimization for reagents from different vendors.

Phosphorylation-State-Specific p53 Activation Profiling in DNA Damage Response Assays

For research groups studying p53 post-translational modifications following genotoxic stress (UV, γ-irradiation, chemotherapeutic agents), the p53 (Phospho-Ser392) antibody provides CKII-site-specific detection that distinguishes transcriptionally active p53 from total p53 pools [1]. When used in conjunction with PRIMA-1 treatment—which restores DNA binding and transactivational activity to mutant p53 at µM to mM concentrations —this antibody allows direct correlation between pharmacological mutant p53 reactivation and Ser392 phosphorylation status, a key marker of p53 transcriptional competence. This integrated capability eliminates the experimental variability introduced by sourcing phospho-antibody and p53 reactivator from separate suppliers with potentially incompatible buffer systems and storage conditions.

Quote Request

Request a Quote for p53 Product Pack

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.